molecular formula C20H13ClF3NS B2557980 4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 865658-33-9

4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2557980
CAS No.: 865658-33-9
M. Wt: 391.84
InChI Key: HXLRRJOTSRPWKX-CMDGGOBGSA-N
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Description

The compound 4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline is a thienoquinoline derivative characterized by:

  • Core structure: A fused bicyclic system comprising a thiophene ring (dihydrothieno) and a quinoline moiety.
  • Substituents:
    • At position 4: An (E)-configured ethenyl group linked to a 2-chlorophenyl ring.
    • At position 6: A trifluoromethyl (-CF₃) group.
  • Key features: The trifluoromethyl group enhances lipophilicity and metabolic stability, common in bioactive molecules .

Properties

IUPAC Name

4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3NS/c21-16-7-2-1-4-12(16)8-9-17-13-10-11-26-19(13)14-5-3-6-15(18(14)25-17)20(22,23)24/h1-9H,10-11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLRRJOTSRPWKX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3C(F)(F)F)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3C(F)(F)F)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline is a compound with significant potential in medicinal chemistry due to its unique structural attributes and biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H13ClF3NS
  • Molecular Weight : 391.84 g/mol
  • CAS Number : 865658-33-9

The compound exhibits various biological activities attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : It has been identified as a potent inhibitor of the c-KIT kinase, which is pivotal in several cancers, including gastrointestinal stromal tumors (GISTs). The compound demonstrates significant potency against both wild-type and drug-resistant mutants of c-KIT, indicating its potential use in targeted cancer therapies .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thienoquinoline compounds exhibit antimicrobial properties. This class of compounds has shown promise against various bacterial strains, making them candidates for antibiotic development .
  • Cytotoxic Effects : Research indicates that the compound can induce apoptosis in cancer cell lines through caspase-dependent pathways. This suggests its potential role as an anticancer agent by promoting programmed cell death in malignant cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
c-KIT Kinase InhibitionPotent against wild-type and mutant forms
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: c-KIT Inhibition

In a study examining the efficacy of various compounds against c-KIT mutations, 4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline was highlighted for its ability to inhibit both wild-type and resistant forms of c-KIT with single-digit nanomolar potency. The compound demonstrated favorable pharmacokinetic properties in vivo, suggesting its viability as a therapeutic candidate for GISTs resistant to traditional treatments like imatinib .

Case Study: Antimicrobial Properties

A series of thienoquinoline derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications on the thienoquinoline scaffold enhanced their effectiveness against Gram-positive and Gram-negative bacteria. This opens avenues for further research into their use as novel antibiotics .

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the role of compounds similar to 4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline as inhibitors of critical signaling pathways involved in cancer progression, particularly the Hedgehog signaling pathway. This pathway is implicated in several cancers, including basal cell carcinoma and medulloblastoma.

  • Mechanism of Action : Compounds that inhibit the Hedgehog pathway can prevent tumor growth by blocking the signaling cascade essential for cancer cell proliferation. For instance, modifications of similar structures have shown enhanced potency against cancer cell lines by targeting specific molecular interactions within the pathway .

Antimicrobial Activity

Compounds derived from thienoquinoline structures have been investigated for their antimicrobial properties. The incorporation of trifluoromethyl groups is known to enhance lipophilicity and biological activity, potentially leading to improved efficacy against a range of bacterial and fungal pathogens.

Neuropharmacological Effects

There is emerging interest in the neuropharmacological applications of thienoquinolines. Some studies suggest that these compounds may exhibit antidepressant and anticonvulsant properties due to their ability to modulate neurotransmitter systems .

Case Studies

StudyFindings
Williams et al. (2018)Developed analogs with improved lipophilicity and potency as Hedgehog pathway inhibitors; demonstrated significant anticancer activity in vitro .
Petrova et al. (2019)Investigated structural modifications leading to enhanced binding affinity at the colchicine-binding site of tubulin; analogs showed improved anticancer properties .
Gewald Reaction StudiesExplored the synthesis and application of substituted thiophenes; identified potential uses in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Thienoquinoline Family

Table 1: Key Structural and Functional Comparisons
Compound Name Position 4 Substituent Position 6 Substituent Biological Activity (If Reported) Key Physical/Chemical Properties Reference
4-[(E)-2-(2-Chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline (E)-2-(2-Chlorophenyl)ethenyl Trifluoromethyl (-CF₃) Not explicitly reported (assumed from analogs) Likely high lipophilicity (logP ~4.5†) (analog)
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline Methyl (-CH₃) Trifluoromethyl (-CF₃) No data Discontinued commercial availability
6-Phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline (E)-2-(2-Thienyl)ethenyl Phenoxy (-OPh) Not reported CAS: 866133-85-9; commercial availability
6-Chloro-4-phenyl-2-(trifluoromethyl)quinoline Phenyl (-Ph) Chloro (-Cl) & -CF₃ Antiviral (selectivity index >10‡) Melting point: ~150–160°C; HRMS confirmed

Notes:

  • †logP estimated using substituent contributions (CF₃ ≈ +1.1; Cl ≈ +0.7; ethenyl ≈ +0.3).
  • ‡Antiviral activity reported for similar trifluoromethylquinolines against SARS-CoV-2 .

Q & A

Q. What are the common synthetic routes for 4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via cyclization of substituted anilines with α,β-unsaturated ketones. For example, coupling a 2-chlorophenylvinyl group to the thienoquinoline scaffold can be achieved using Heck coupling or Wittig reactions. Optimization includes:

  • Solvent Selection: Polar aprotic solvents like DMF or THF improve solubility of intermediates .
  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for the ethenyl group .
  • Temperature Control: Reflux conditions (e.g., 343 K in THF) ensure complete reaction while minimizing side products .
    Yields can be improved by monitoring reaction progress via TLC and recrystallizing the final product from chloroform or acetone .

Q. How can researchers confirm the E-configuration of the ethenyl group in this compound?

Methodological Answer: The E-configuration is confirmed through:

  • X-ray Crystallography: Provides unambiguous evidence of spatial arrangement. For example, intramolecular distances between the chlorophenyl and trifluoromethyl groups can be measured (e.g., dihedral angles <5° indicate planar alignment) .
  • Nuclear Overhauser Effect (NOE) Spectroscopy: Absence of NOE signals between the ethenyl proton and adjacent aromatic protons supports the trans (E) configuration .
  • UV-Vis Spectroscopy: The conjugation length of the E-isomer typically results in a redshifted absorption band compared to the Z-isomer .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound?

Methodological Answer:

  • Antiviral Assays: Use SARS-CoV-2 pseudovirus models with Vero E6 cells, measuring viral replication inhibition via RT-qPCR. Reference compounds like remdesivir can benchmark activity .
  • Cytotoxicity Screening: Employ MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices (SI) .
  • Enzyme Inhibition Studies: Target-specific assays (e.g., acetylcholinesterase for Alzheimer’s research) with fluorometric detection .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the binding affinity of this compound to target proteins?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., SARS-CoV-2 main protease). Key parameters include binding energy (< -7 kcal/mol) and hydrogen bonding with catalytic residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
  • QSAR Models: Train models on fluorinated quinoline datasets to predict bioactivity based on substituent electronegativity and steric effects .

Q. What strategies resolve discrepancies in reported biological activities of similar quinoline derivatives?

Methodological Answer:

  • Stereochemical Analysis: Verify isomer purity via chiral HPLC. For example, unintended Z-isomers may reduce antiviral activity .
  • Metabolic Stability Testing: Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) that may explain inconsistent in vivo results .
  • Crystallographic Comparisons: Overlay XRD structures of active/inactive analogs to identify critical substituent orientations (e.g., trifluoromethyl positioning in the quinoline core) .

Q. How should a structure-activity relationship (SAR) study focus on the trifluoromethyl and chlorophenyl substituents?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with:
    • Trifluoromethyl replacements: -CF₃ vs. -CH₃ or -Cl to assess hydrophobicity effects .
    • Chlorophenyl modifications: Ortho-, meta-, and para-substituted phenyl groups to evaluate steric/electronic contributions .
  • Activity Profiling: Test analogs in dose-response assays (IC₅₀ values) and correlate with computational descriptors (e.g., Hammett constants) .
  • Crystallographic SAR: Compare XRD data to identify substituent-induced conformational changes in the thienoquinoline scaffold .

Q. What advanced spectroscopic techniques characterize π-π interactions in this compound?

Methodological Answer:

  • Single-Crystal XRD: Measure centroid-to-centroid distances (e.g., 3.7–3.8 Å for weak π-π stacking) and dihedral angles between aromatic rings .
  • Fluorescence Quenching: Titrate with electron-deficient aromatics (e.g., nitrobenzene) to quantify stacking via Stern-Volmer plots .
  • Solid-State NMR: Analyze ¹³C chemical shifts to detect ring current effects from adjacent aromatic systems .

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